Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate
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Description
The compound appears to be a sodium salt of a complex organic acid. The organic part of the molecule contains several functional groups, including hydroxyl groups (-OH), an epoxide ring (oxirane), and a carboxylate group (-COO-). The stereochemical designations (2S, 3R, 4R, etc.) indicate the spatial arrangement of these groups in the molecule.
Synthesis Analysis
Without specific information, it’s hard to detail a synthesis route for this compound. However, it likely involves several steps, including the formation of the epoxide ring and the introduction of the hydroxyl and carboxylate groups.Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple chiral centers (indicated by the 2S, 3R, etc. designations). The epoxide ring is a three-membered ring, which introduces strain into the molecule and can make it more reactive.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. However, the epoxide ring is likely to be reactive and could be opened under the right conditions. The hydroxyl and carboxylate groups could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound likely has polar characteristics due to the presence of the hydroxyl and carboxylate groups, which could affect its solubility, boiling point, melting point, etc.Safety And Hazards
Without specific information, it’s hard to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research or applications of this compound would depend on its intended use, which isn’t specified here.
properties
IUPAC Name |
sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O7.Na/c1-8(5-14(19)20)4-12-16(22)15(21)11(7-23-12)6-13-17(24-13)9(2)10(3)18;/h5,9-13,15-18,21-22H,4,6-7H2,1-3H3,(H,19,20);/q;+1/p-1/b8-5+;/t9-,10-,11-,12-,13-,15+,16-,17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFIAYXNSNDRNZ-QUYMUDRCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)[O-])C)C(C)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)[O-])/C)[C@H](C)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate |
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